molecular formula C9H13N B184579 4-Isobutylpyridine CAS No. 4810-79-1

4-Isobutylpyridine

Cat. No.: B184579
CAS No.: 4810-79-1
M. Wt: 135.21 g/mol
InChI Key: WACPXLKEEAMYCH-UHFFFAOYSA-N
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Description

4-Isobutylpyridine is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine, where the hydrogen atom at the fourth position is replaced by an isobutyl group.

Mechanism of Action

While the specific mechanism of action for 4-Isobutylpyridine is not available, pyrimidines, a class of compounds similar to pyridines, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

4-Isobutylpyridine is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isobutylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with isobutyltriphenylphosphonium iodide in the presence of potassium tert-butoxide. The reaction mixture is stirred at room temperature, followed by extraction and purification using column chromatography .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-isobutyl-2-cyanopyridine using palladium on activated carbon as a catalyst. The reaction is carried out under atmospheric pressure, and the product is purified through column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Isobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and acetic acid.

    Reduction: Palladium on activated carbon and hydrogen gas.

    Substitution: Various reagents depending on the desired substitution product.

Major Products:

    Oxidation: this compound-2-carboxylic acid.

    Reduction: this compound.

    Substitution: Products vary based on the substituent introduced.

Comparison with Similar Compounds

    4-Ethylpyridine: Similar structure with an ethyl group instead of an isobutyl group.

    4-Methylpyridine: Contains a methyl group at the fourth position.

    4-Propylpyridine: Features a propyl group at the fourth position.

Uniqueness: 4-Isobutylpyridine is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

4-(2-methylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(2)7-9-3-5-10-6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACPXLKEEAMYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964002
Record name 4-(2-Methylpropyl)pyridine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4810-79-1
Record name 4-(2-Methylpropyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4810-79-1
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Record name 4-Isobutylpyridine
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Record name 4810-79-1
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Record name 4-(2-Methylpropyl)pyridine
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Record name 4-isobutylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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